![molecular formula C22H15N3O5 B5039466 N-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5039466.png)
N-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
N-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindolinecarboxamides. It is commonly known as MNX-160, and it has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of MNX-160 is not fully understood, but it is thought to act on multiple targets in the body. MNX-160 has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in the brain. MNX-160 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MNX-160 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. MNX-160 has also been shown to reduce oxidative stress in the brain and to increase the activity of antioxidant enzymes. In addition, MNX-160 has been shown to improve cognitive function in preclinical models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNX-160 is its broad range of potential therapeutic applications. MNX-160 has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties, making it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of MNX-160 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MNX-160. One area of research is the development of more efficient synthesis methods for MNX-160, which could improve its availability for research and potential clinical use. Another area of research is the investigation of the potential therapeutic applications of MNX-160 in human clinical trials. Finally, further research is needed to fully understand the mechanism of action of MNX-160 and its potential targets in the body.
Synthesis Methods
The synthesis of MNX-160 involves a multistep process that starts with the condensation of 4-methylbenzaldehyde and 4-nitrobenzaldehyde in the presence of an acid catalyst to form 4-methyl-2-nitrobenzylideneindan-1,3-dione. This intermediate is then reacted with phthalic anhydride in the presence of a base to form MNX-160.
Scientific Research Applications
MNX-160 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. MNX-160 has been tested in various preclinical models of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury, and has shown promising results in improving cognitive function and reducing neuroinflammation. MNX-160 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-2-5-15(6-3-13)23-20(26)14-4-11-18-19(12-14)22(28)24(21(18)27)16-7-9-17(10-8-16)25(29)30/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOGFGHVOITCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
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